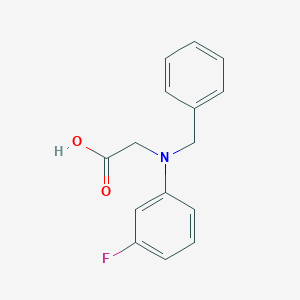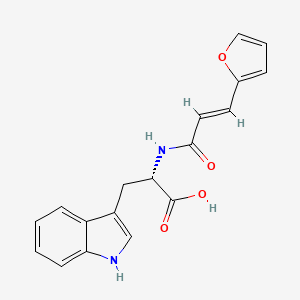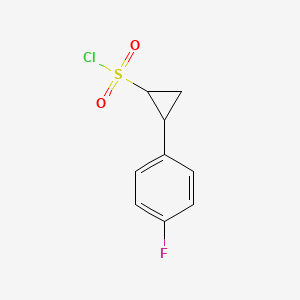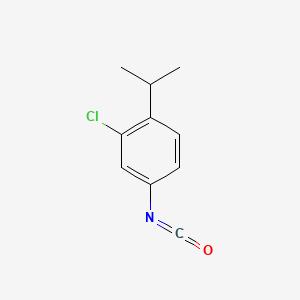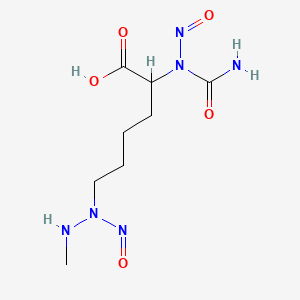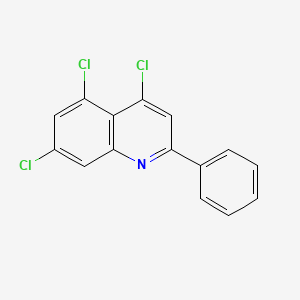
4,5,7-Trichloro-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,7-Trichloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 . This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . Quinoline derivatives, including this compound, are often used in scientific research due to their potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4,5,7-Trichloro-2-phenylquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield and minimize environmental impact .
化学反应分析
Types of Reactions
4,5,7-Trichloro-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents . The reaction conditions can vary, but they often involve the use of solvents such as ethanol or dichloromethane and may require heating or cooling to achieve the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinoline N-oxides, while substitution reactions may yield various substituted quinoline derivatives .
科学研究应用
4,5,7-Trichloro-2-phenylquinoline has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4,5,7-Trichloro-2-phenylquinoline involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of DNA in microbial cells . The specific molecular targets and pathways involved can vary depending on the biological activity being studied .
相似化合物的比较
4,5,7-Trichloro-2-phenylquinoline can be compared with other similar compounds, such as:
4,7,8-Trichloro-2-phenylquinoline: This compound has a similar structure but differs in the position of the chlorine atoms.
2-Phenylquinoline: This compound lacks the chlorine substituents and may have different biological activities.
Quinoline: The parent compound of the quinoline family, which serves as the basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
属性
CAS 编号 |
1155602-25-7 |
|---|---|
分子式 |
C15H8Cl3N |
分子量 |
308.6 g/mol |
IUPAC 名称 |
4,5,7-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
MKACOISDPQWEJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


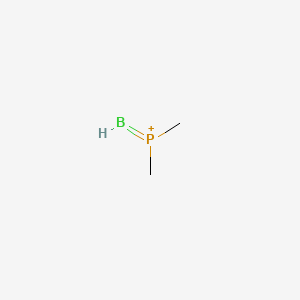

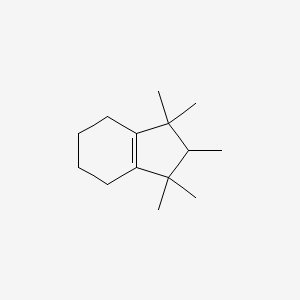
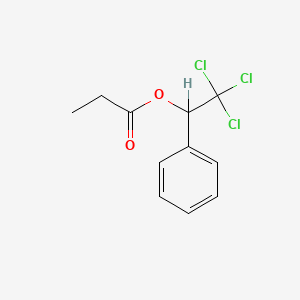
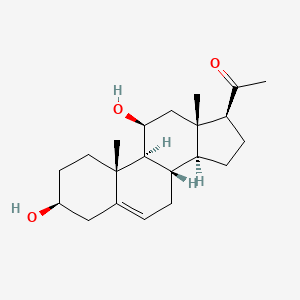
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
